Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature for 8 hours . The reaction mixture is then worked up to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their antimicrobial, antiviral, and antitumor activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate involves the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in the biosynthesis of collagen. By inhibiting these enzymes, the compound effectively reduces the expression of collagen and hydroxyproline in cell culture, thereby exhibiting anti-fibrotic properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structure that combines both pyridine and pyrimidine rings, which contributes to its diverse pharmacological activities. Its ability to inhibit collagen synthesis makes it particularly valuable in anti-fibrotic research .
Properties
CAS No. |
954226-91-6 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3 |
InChI Key |
BGVITIUQTZDXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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